molecular formula C17H20F3N3O3S B2708815 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine CAS No. 1705501-62-7

4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine

Cat. No.: B2708815
CAS No.: 1705501-62-7
M. Wt: 403.42
InChI Key: JSAOQQVHSQFCCG-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 1-position with a 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) group and at the 4-position with a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl moiety. The trifluoromethyl (CF₃) group on the oxadiazole ring confers strong electron-withdrawing properties, while the mesitylenesulfonyl group enhances lipophilicity and steric bulk.

Properties

IUPAC Name

2-(trifluoromethyl)-5-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O3S/c1-10-8-11(2)14(12(3)9-10)27(24,25)23-6-4-13(5-7-23)15-21-22-16(26-15)17(18,19)20/h8-9,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAOQQVHSQFCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, using mesitylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperidine or oxadiazole rings.

    Reduction: Reduced forms of the mesitylsulfonyl or oxadiazole rings.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The mesitylsulfonyl group may interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. The oxadiazole ring may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Substituent Effects on the Oxadiazole Ring

The oxadiazole ring is a common pharmacophore in bioactive molecules. Key comparisons include:

Compound Oxadiazole Substituent Key Properties Biological Activity (If Reported)
Target Compound CF₃ High lipophilicity, metabolic stability Not explicitly reported
6a () Phenyl Moderate electron-withdrawing, aromatic Antibacterial activity ()
AKOS022268476 () 4-Bromophenyl Halogenated, polarizable No activity data provided
BJ48868 () Thiazole-methyl Heterocyclic, sulfur-containing Unknown (structural analog)

Analysis :

  • The CF₃ group in the target compound likely enhances metabolic stability compared to phenyl or bromophenyl groups due to reduced susceptibility to oxidative degradation .
  • Halogenated substituents (e.g., 4-bromophenyl) may improve binding affinity via halogen bonding but increase molecular weight and polarity .

Sulfonyl Group Variations

The sulfonyl group’s structure significantly impacts solubility and target interactions:

Compound Sulfonyl Group Key Properties
Target Compound 2,4,6-Trimethylbenzenesulfonyl High lipophilicity, steric hindrance
6a-o () 4-(Methylene-thio-oxadiazole)benzenesulfonyl Moderate bulk, thioether linkage
AKOS009848782 () None (imidazole substituent) Reduced steric bulk, altered electronic profile

Analysis :

  • Compounds like 6a-o () feature a methylene-thio linker, which may enhance flexibility and solubility compared to the rigid mesitylene group .

Piperidine Core Modifications

Piperidine substitution patterns influence conformational flexibility and pharmacokinetics:

Compound Piperidine Substitution Key Properties
Target Compound 1-Sulfonyl, 4-oxadiazole Dual electron-withdrawing groups
BJ48868 () 1-Thiazole-methyl, 4-oxadiazole Sulfur-containing heterocycle
AKOS022268476 () 4-Oxadiazole only Simplified structure, lower molecular weight

Analysis :

  • Thiazole-containing analogs (e.g., BJ48868) introduce sulfur, which could participate in hydrogen bonding or metal coordination .

Key Differences :

  • The mesitylenesulfonyl group requires careful control of reaction stoichiometry to avoid steric hindrance during sulfonylation.

Biological Activity

The compound 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine is a novel synthetic molecule that has garnered attention for its potential biological activities. Its unique structural features, including the trifluoromethyl and sulfonyl groups, suggest a promising profile in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C18H17F3N4O2C_{18}H_{17}F_3N_4O_2, with a molecular weight of approximately 378.36 g/mol. The presence of trifluoromethyl and sulfonyl groups enhances its lipophilicity and potential interactions with biological macromolecules.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds featuring oxadiazole moieties. The incorporation of trifluoromethyl groups has been shown to enhance the activity against various bacterial strains. For instance, a related compound demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 4.88 µg/mL against Bacillus mycoides to higher values against Escherichia coli and Candida albicans .

Anticancer Activity

The anticancer potential of this class of compounds has been investigated in several studies. Notably, derivatives with similar structural features have exhibited IC50 values superior to standard chemotherapeutics like Doxorubicin in various human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). For example, one study reported IC50 values of 22.4 µM for a related compound against PACA2 cells . The mechanism of action appears to involve down-regulation of critical genes associated with tumor progression such as EGFR, KRAS, and TP53 .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. The trifluoromethyl group is believed to enhance binding affinity through multipolar interactions with targeted proteins . For instance, docking against Escherichia coli enoyl reductase revealed promising inhibition profiles.

Case Studies

  • Antidepressant Potential : A related study evaluated the antidepressant effects of piperazine derivatives containing oxadiazole rings. These compounds showed significant affinity for serotonin receptors (5-HT1A and 5-HT7) and were effective in preclinical models of depression .
  • Phosphodiesterase Inhibition : Some derivatives have also been tested for phosphodiesterase (PDE) inhibitory activity, revealing potential applications in treating anxiety disorders through modulation of cyclic nucleotide levels .

Summary Table of Biological Activities

Activity Target IC50/MIC Values Reference
AntibacterialBacillus mycoides4.88 µg/mL
AnticancerPACA2 (pancreatic cancer)22.4 µM
Antidepressant5-HT1A/5-HT7 receptors-
PDE InhibitionPDE4B/PDE10A-

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